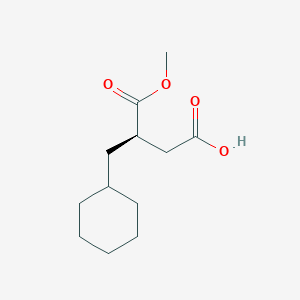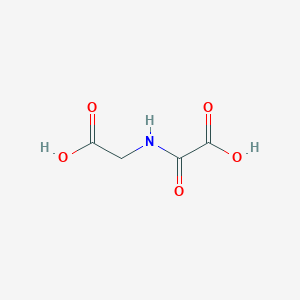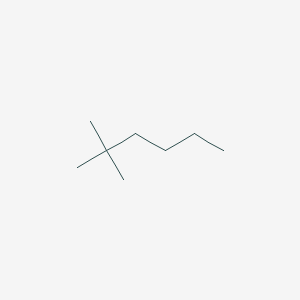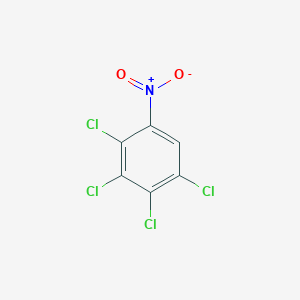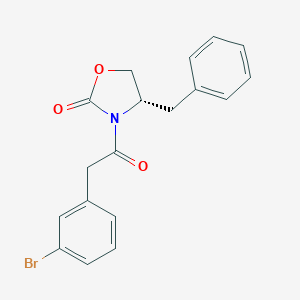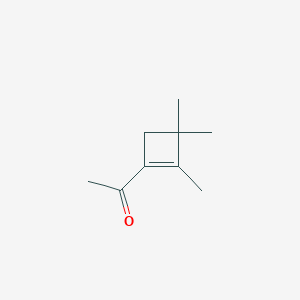
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, also known as TMCBE, is a cyclic ketone that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a popular choice for many laboratory experiments. In
Mechanism Of Action
The mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act on various signaling pathways, including the NF-κB pathway, to exert its anti-cancer and anti-inflammatory effects. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have neuroprotective effects, protecting neurons from damage. It has also been found to have anti-microbial properties, inhibiting the growth of certain bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in lab experiments is its ability to inhibit cancer cell growth, making it a useful tool in cancer research. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone. One area of research could focus on the development of new synthesis methods for 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may improve yields and reduce costs. Additionally, further research could explore the mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress. Finally, future research could investigate the potential use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in combination with other compounds, which may enhance its anti-cancer and anti-inflammatory effects.
Conclusion
In conclusion, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is a cyclic ketone that has been widely used in scientific research due to its anti-cancer, anti-inflammatory, and antioxidant properties. This compound has various biochemical and physiological effects, making it a useful tool in many laboratory experiments. While there are limitations to the use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, such as its limited solubility in water, there are many future directions for research on this compound, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress.
Synthesis Methods
The synthesis of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 1,3-cyclohexadiene with methyl vinyl ketone in the presence of a catalyst such as palladium. This method produces high yields of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone and is relatively simple to carry out.
Scientific Research Applications
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been used in various scientific research studies, including studies related to cancer, inflammation, and oxidative stress. 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been shown to have antioxidant properties, protecting cells from oxidative stress.
properties
CAS RN |
137189-86-7 |
|---|---|
Product Name |
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(2,3,3-trimethylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-6-8(7(2)10)5-9(6,3)4/h5H2,1-4H3 |
InChI Key |
ALYPCDCBCMRXHF-UHFFFAOYSA-N |
SMILES |
CC1=C(CC1(C)C)C(=O)C |
Canonical SMILES |
CC1=C(CC1(C)C)C(=O)C |
synonyms |
Ethanone, 1-(2,3,3-trimethyl-1-cyclobuten-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



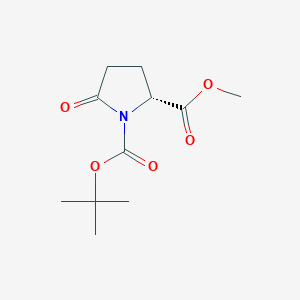
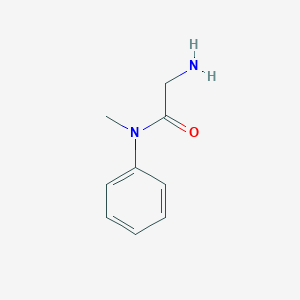
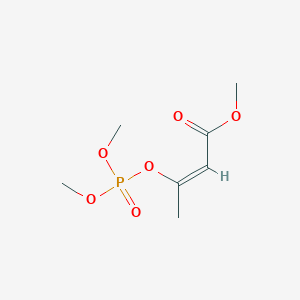
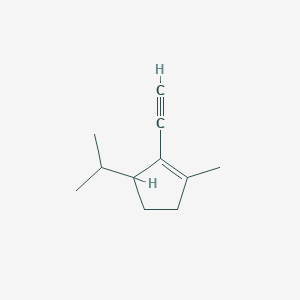

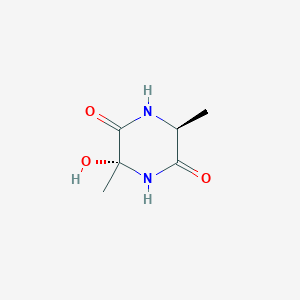
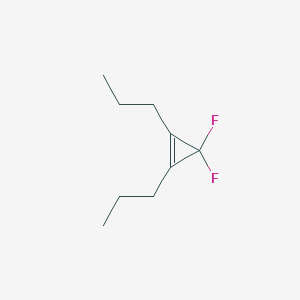
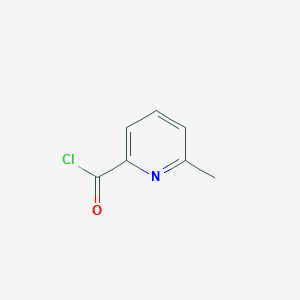
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
